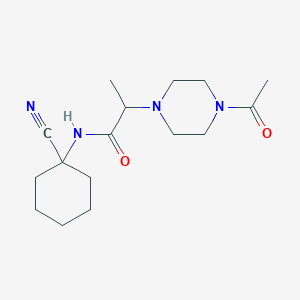
2-(4-acetylpiperazin-1-yl)-N-(1-cyanocyclohexyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-acetylpiperazin-1-yl)-N-(1-cyanocyclohexyl)propanamide, also known as CPP-ACP, is a synthetic peptide that has been studied extensively for its potential applications in various scientific fields. CPP-ACP is a white, crystalline powder that is soluble in water and has a molecular weight of 388.5 g/mol.
Scientific Research Applications
Cyclization Reactions and Derivative Synthesis
Cyanamides, such as those involved in cyclization reactions with anthranilates and aminophenyl ketones, lead to the synthesis of various derivatives including 2-aminoquinazoline and dihydropyrimidine derivatives. These reactions are crucial for the development of compounds with potential biological activities (Shikhaliev et al., 2008).
Antiproliferative Activity
A novel propanamide analogue, along with diketopiperazines, isolated from Streptomyces sp. found in mangrove soil, exhibited antiproliferative properties against glioma cells. This discovery points towards the potential of similar structures in cancer research (Ye et al., 2017).
Anticonvulsant Activity
Hybrid compounds derived from propanamides and butanamides, incorporating chemical fragments of known antiepileptic drugs, have shown promising anticonvulsant activity in preclinical models. This suggests the potential for similar compounds in the development of new antiepileptic medications (Kamiński et al., 2015).
Antimicrobial Properties
Cyclization of thiocyanatoamides, including those containing the acetylphenyl fragment, led to the synthesis of thiazolones with significant antibacterial and antifungal activity. This research indicates the potential for developing new antimicrobial agents (Baranovskyi et al., 2018).
Alcohol Intake Suppression
Compounds like calcium cyanamide, an aldehyde dehydrogenase inhibitor, have been used to suppress voluntary ethanol drinking in rats, providing insights into the treatment of alcoholism (Sinclair & Lindros, 1981).
properties
IUPAC Name |
2-(4-acetylpiperazin-1-yl)-N-(1-cyanocyclohexyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2/c1-13(19-8-10-20(11-9-19)14(2)21)15(22)18-16(12-17)6-4-3-5-7-16/h13H,3-11H2,1-2H3,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INPQQRINYJDBMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)N2CCN(CC2)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

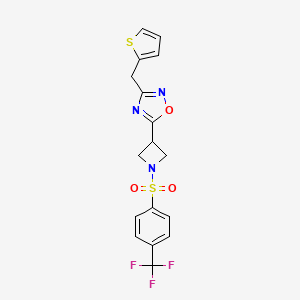
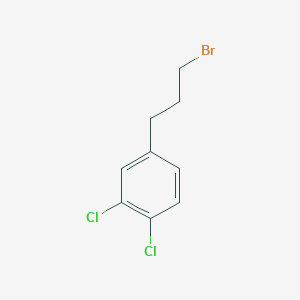

![Methyl 4-((9-(4-methoxyphenyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2394910.png)
![1H-Pyrrolo[2,3-b]pyridine, 2-cyclobutyl-](/img/structure/B2394911.png)
![4-Methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzamide](/img/structure/B2394914.png)
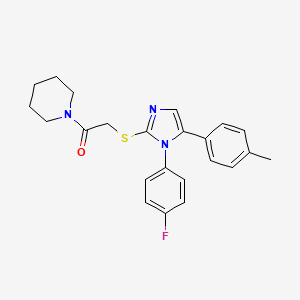
![2-[(6-Methoxypyridin-3-yl)-[(2-methyl-1,3-oxazol-5-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2394918.png)
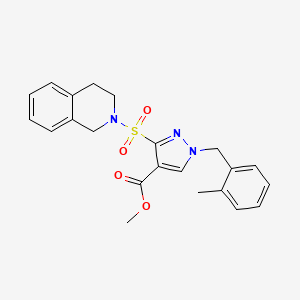

![2-[[1-(4-Methoxyphenyl)sulfonylpiperidine-4-carbonyl]amino]propanoic acid](/img/structure/B2394923.png)
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2394926.png)
![N-[(2-carbamoylphenyl)carbamothioyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2394927.png)
![N-(4-methoxyphenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea](/img/structure/B2394929.png)